N-cyclohexyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c27-20(23-17-5-2-1-3-6-17)15-28-21-12-11-19(24-25-21)16-7-9-18(10-8-16)26-14-4-13-22-26/h4,7-14,17H,1-3,5-6,15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALCKYNWEDEJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazolyl and pyridazinyl intermediates, followed by their coupling with a cyclohexyl acetamide derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-cyclohexyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Pyridazine vs. Triazole/Phthalazine Cores : Pyridazine derivatives typically exhibit stronger π-π stacking interactions compared to triazoles, which may influence crystallinity and solubility . Phthalazine analogs (e.g., ) often display enhanced thermal stability due to extended aromatic systems.
Crystallographic and Hydrogen-Bonding Analysis
- Crystallinity: Pyridazine-based compounds often form monoclinic or orthorhombic crystals, as observed in SHELX-refined structures . The pyrazole-phenyl substituent may introduce steric hindrance, reducing crystal symmetry compared to simpler acetamides.
- Hydrogen Bonding : Graph-set analysis (e.g., R₂²(8) motifs) predicts intermolecular N–H···O and S···H–N interactions, stabilizing the lattice . This contrasts with triazole derivatives, where furan oxygen participates in weaker C–H···O bonds .
Biological Activity
N-cyclohexyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological effects, and relevant case studies.
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of this compound against Mycobacterium tuberculosis strains. Certain derivatives of this compound exhibited significant potency, making them promising candidates for further drug development.
Cytotoxicity and Anticancer Potential
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Notable findings include:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 80a | HepG2 | 3.25 | Induces apoptosis |
| 80b | MCF7 | 12.50 | Cell cycle arrest |
| 81a | NCI-H460 | 42.30 | Inhibition of proliferation |
These results indicate that modifications to the chemical structure can significantly influence biological activity.
Other Biological Activities
Preliminary studies suggest that this compound may exhibit additional activities, including:
- Anti-inflammatory effects : Similar compounds in the pyrazole family have demonstrated potential in reducing inflammation.
- Antioxidant properties : Related structures have shown capabilities in scavenging free radicals.
Study 1: Antitubercular Activity Assessment
A recent study synthesized various derivatives of the compound and tested their efficacy against Mycobacterium tuberculosis. The most potent derivatives were identified, showing IC50 values significantly lower than existing treatments, indicating their potential as new therapeutic agents .
Study 2: Cytotoxicity Evaluation
In another investigation, N-cyclohexyl derivatives were screened against multiple cancer cell lines (MCF7, HepG2). The results revealed a promising cytotoxic profile, with some compounds achieving IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation .
Q & A
Q. What synthetic routes are commonly employed for preparing N-cyclohexyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide, and what catalytic conditions optimize yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
- Step 1: React 4-(1H-pyrazol-1-yl)phenyl-substituted pyridazine with thiol-containing intermediates (e.g., 2-mercaptoacetamide derivatives) under reflux conditions. Pyridine and zeolite catalysts (e.g., Zeolite Y-H) are often used to enhance reaction efficiency .
- Step 2: Purify via recrystallization (ethanol/ice-HCl mixture) to isolate the product. Monitoring reaction progress using TLC or HPLC ensures intermediate stability .
Q. What spectroscopic and crystallographic methods are critical for structural validation of this compound?
Methodological Answer:
- X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional parameters. For example, mean C–C bond lengths should align with standard deviations ≤0.004 Å .
- Complementary techniques:
- ¹H/¹³C NMR: Verify proton environments (e.g., cyclohexyl CH₂ groups at δ ~1.2–1.8 ppm).
- FT-IR: Confirm sulfanyl (C–S) stretches at ~600–700 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data arising from disordered solvent molecules or twinning?
Methodological Answer:
Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how can they be systematically analyzed?
Methodological Answer:
- Graph-set analysis (Etter’s formalism) identifies recurring motifs (e.g., R₂²(8) rings from N–H···O interactions). Use Mercury software to visualize and quantify H-bond distances (e.g., 2.8–3.2 Å) and angles (100–120°) .
- Example: In related acetamides, sulfanyl groups form C–H···S interactions that stabilize layered packing .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity modulation via substituent variation?
Methodological Answer:
- Substitution strategy: Modify the pyridazine or pyrazole rings with electron-withdrawing groups (e.g., –NO₂, –CF₃) to assess effects on binding affinity. Use docking simulations (AutoDock Vina) to predict interactions with target proteins .
- Experimental validation: Test analogs in antiproliferative assays (e.g., MTT on cancer cell lines) and correlate activity with Hammett σ constants .
Q. What analytical methods are recommended for assessing purity and stability under varying storage conditions?
Methodological Answer:
- HPLC-DAD/MS: Detect degradation products (e.g., hydrolysis of the acetamide group) with a C18 column (acetonitrile/water gradient).
- Thermogravimetric analysis (TGA): Determine thermal stability (decomposition onset >200°C indicates suitability for long-term storage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
